6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate
Description
This compound features a 4-oxo-4H-pyran core substituted at position 3 with a 2-(4-ethoxyphenoxy)acetate group and at position 6 with a [(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl moiety. Its structural complexity implies roles in targeting enzymes or receptors, though specific applications require further validation.
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S2/c1-3-24-14-4-6-15(7-5-14)26-10-19(23)27-18-9-25-16(8-17(18)22)12-29-20-21-13(2)11-28-20/h4-9,11H,3,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAWBDIMLMBTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound F2566-0098 are currently unknown. The compound contains a thiazole ring, which is a common feature in many biologically active compounds. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to a variety of biological effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that F2566-0098 may have similar solubility properties, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s analogs vary in substituents on the pyran core, heterocyclic systems, and acetoxy-linked aryl groups. Key comparisons include:
Table 1: Structural and Functional Comparison
*Calculated based on analogs in .
Key Research Findings and Implications
Heterocycle Impact: Replacing the thiazole (target compound) with pyrimidine (BC84700, BE80462) reduces molecular weight and alters electronic properties. Pyrimidines may enhance metabolic stability due to reduced ring strain compared to thiazoles .
Substituent Effects: The 4-ethoxyphenoxy group in the target compound provides moderate lipophilicity (logP ~3.5*), balancing membrane permeability and solubility. Fluorophenyl (BE80462) and chlorophenyl (BF80532) substituents increase logP (~3.8 and ~4.1, respectively), favoring tissue penetration but risking toxicity . The acetoxy linker in the target compound vs. sulfonyl groups in derivatives may influence hydrolysis rates and bioavailability .
Synthetic Feasibility :
- Multi-component reactions (e.g., ) are viable for synthesizing such compounds. However, the thiazole-sulfanyl-methyl group in the target compound may require specialized thioglycolic acid derivatives, complicating scalability compared to pyrimidine analogs .
Biological Potential: Structural similarity to nitazoxanide metabolites (, similarity score ~0.7) implies possible anti-infective or antiparasitic activity . Lack of direct enzymatic assay data for the target compound limits conclusions, but its thiazole and pyran motifs align with inhibitors of viral proteases () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
